4-Methoxy-2-(piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidinyl group at the 2-position
Scientific Research Applications
4-Methoxy-2-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Future Directions
The future directions in the field of pyrimidine research include the development of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the exploration of therapeutic peptides, which could potentially include pyrimidine derivatives, is a promising area of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where the piperidine acts as a nucleophile, attacking the 2-position of the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyrimidine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-piperidin-1-ylpyrimidine or 4-oxo-2-piperidin-1-ylpyrimidine.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-piperidin-1-ylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Methoxy-2-piperidin-1-ylbenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-Methoxy-2-piperidin-1-ylquinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
4-Methoxy-2-(piperidin-1-yl)pyrimidine is unique due to the presence of both a methoxy group and a piperidinyl group on the pyrimidine ring, which can confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-2-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLRSLDAUYACJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.